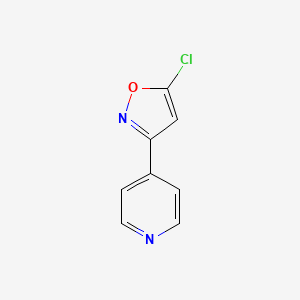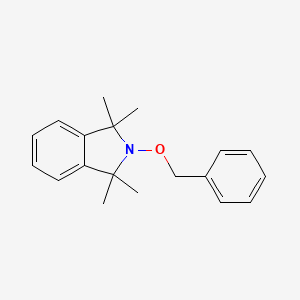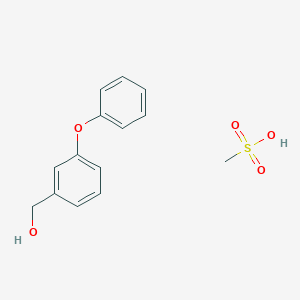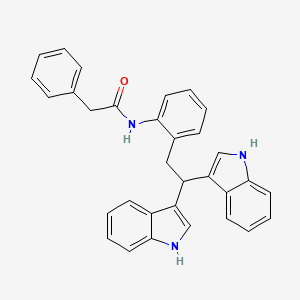![molecular formula C13H14N2O5 B14377541 3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid CAS No. 89438-67-5](/img/structure/B14377541.png)
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid is an organic compound with the molecular formula C₁₃H₁₄N₂O₅. It is a derivative of indazole, a bicyclic compound containing nitrogen, and features both carboxylic acid and ester functional groups.
Vorbereitungsmethoden
The synthesis of 3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid can be achieved through several routes. One common method involves the reaction of ethyl 3-oxopropanoate with hydrazine to form the indazole ring, followed by esterification and subsequent carboxylation . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid can be compared with other indazole derivatives and carboxylic acids. Similar compounds include:
3-Oxopropanoic acid: Shares the oxo and carboxylic acid groups but lacks the indazole ring.
Ethyl 3-oxopropanoate: Similar ester functionality but without the indazole structure.
Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid share the indazole core but differ in functional groups
Eigenschaften
CAS-Nummer |
89438-67-5 |
|---|---|
Molekularformel |
C13H14N2O5 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
3-(1-ethoxycarbonyl-3-oxoindazol-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-13(19)15-10-6-4-3-5-9(10)12(18)14(15)8-7-11(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
GEWHNVUGVPSLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=O)N1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)




![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
